molecular formula C20H18O6 B2407451 (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate CAS No. 893380-73-9

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Cat. No.: B2407451
CAS No.: 893380-73-9
M. Wt: 354.358
InChI Key: JXUPEXHCMGHMEI-ZDLGFXPLSA-N
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Description

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.358. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran derivative, which is known for its diverse biological activities. The structural formula is represented as follows:

C22H22O7\text{C}_{22}\text{H}_{22}\text{O}_{7}

Key properties include:

  • Molecular Weight : 394.41 g/mol
  • Solubility : Soluble in organic solvents like ethanol and methanol.
  • Stability : Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Derivative : Starting from 6-ethoxy-3-hydroxybenzofuran, which undergoes a condensation reaction.
  • Alkylation : The benzofuran derivative is then alkylated with a suitable alkyl halide.
  • Esterification : Finally, the compound is esterified using acetic acid or its derivatives.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
  • Receptor Modulation : The compound can interact with specific receptors, potentially modulating signaling pathways relevant to inflammation and cancer.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance:

  • In Vitro Studies : Cell lines treated with the compound showed reduced viability and increased apoptosis compared to controls.
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)1545
HeLa (Cervical)1050
A549 (Lung)1240

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry found that the compound inhibited the growth of various cancer cell lines through the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a benzofuran moiety, which is known for its diverse biological activities. The synthesis typically involves several steps, including:

  • Condensation Reactions : Combining precursors such as 6-ethoxy-3-oxobenzofuran and methoxybenzaldehyde.
  • Reflux Conditions : Conducting reactions in solvents like ethanol or methanol to facilitate the formation of the desired product.
  • Purification Techniques : Utilizing methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate and purify the final compound.

The molecular formula of this compound can be represented as C₁₉H₁₉O₅, with a molar mass of approximately 325.35 g/mol.

Research indicates that (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate exhibits several promising biological activities:

2.1. Acetylcholinesterase Inhibition

One of the primary applications of this compound is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a crucial role in the breakdown of the neurotransmitter acetylcholine, and its inhibition is significant in treating neurodegenerative diseases like Alzheimer's disease. Studies have shown that benzofuran derivatives can exhibit substantial inhibitory activity against this enzyme, suggesting that this compound may possess similar properties .

Material Science Applications

The unique chemical structure of this compound also suggests potential applications in material science:

3.1. Polymer Chemistry

Due to its reactive functional groups, this compound could be utilized in the synthesis of advanced polymers or as a modifier for existing polymer matrices. The incorporation of such organic compounds can enhance the mechanical properties or introduce specific functionalities into polymers .

3.2. Organic Electronics

Given its organic nature, there is potential for this compound's application in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to absorb light and conduct electricity could be harnessed for improved device performance .

Properties

IUPAC Name

methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-15-8-9-16-17(11-15)26-18(20(16)22)10-13-4-6-14(7-5-13)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUPEXHCMGHMEI-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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